Lasioglossin LL-III is a cationic antimicrobial peptide derived from the venom of the eusocial bee Lasioglossum laticeps. It is recognized for its potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal and antitumor activities. Importantly, Lasioglossin LL-III exhibits low hemolytic activity, indicating minimal toxicity to eukaryotic cells, which makes it a promising candidate for therapeutic applications .
The synthesis of Lasioglossin LL-III involves solid-phase peptide synthesis using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process typically employs an ABI 433A peptide synthesizer on a scale of 0.1 mmol. The synthesis utilizes acid-labile ChemMatrix resin as a solid support, with amino acids activated in situ using 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate as the coupling reagent .
Peptide cleavage from the resin and side-chain deprotection is achieved using a mixture of trifluoroacetic acid, water, triisopropylsilane, and ethanedithiol. The crude peptides are purified using high-performance liquid chromatography (HPLC), yielding purities of 58% for Lasioglossin LL-III and 63% for its glycosylated form . The final product undergoes characterization via mass spectrometry and NMR to confirm identity and purity.
Lasioglossin LL-III has a specific amino acid sequence that contributes to its structural properties. The primary sequence is VNWKKILGKIIKVVK, which features several positively charged residues that facilitate interaction with negatively charged microbial membranes .
The secondary structure analysis using circular dichroism spectroscopy indicates that Lasioglossin LL-III predominantly adopts an unstructured conformation in solution but transitions to a more helical structure upon interaction with lipid membranes . This conformational change is crucial for its antimicrobial activity.
Lasioglossin LL-III exhibits membrane-permeabilizing properties by interacting with lipid bilayers composed of phospholipids. The peptide preferentially binds to anionic lipids, leading to the formation of lipid domains and subsequent leakage of cellular contents from treated membranes .
The interaction mechanisms were studied through calorimetric and spectroscopic techniques. Differential scanning calorimetry revealed non-disruptive interactions with membranes, suggesting an intracellular mode of action rather than complete membrane lysis . Additionally, gel-retardation assays indicated potential binding to plasmid DNA, hinting at intracellular targets beyond membrane disruption .
The mechanism by which Lasioglossin LL-III exerts its antimicrobial effects involves several steps:
Experimental data supports that Lasioglossin LL-III can permeabilize membranes composed of different lipid compositions, particularly those mimicking bacterial membranes .
Lasioglossin LL-III is characterized by:
Key chemical properties include:
Relevant analyses include HPLC for purity assessment and mass spectrometry for molecular characterization .
Lasioglossin LL-III has potential applications in various scientific fields:
Research continues to explore these applications further, emphasizing the need for understanding its mechanisms and optimizing its use in clinical settings .
Lasioglossin LL-III (LL-III) is a 15-residue antimicrobial peptide (AMP) originally isolated from the venom of the eusocial bee Lasioglossum laticeps (Hymenoptera: Halictidae) [2] [3]. Genomic analyses reveal that most bee venom components evolved before the radiation of aculeate Hymenoptera (~200 million years ago), with LL-III representing a lineage-specific evolutionary innovation [6]. Unlike melittin (found exclusively in honeybees), LL-III belongs to a broader class of halictid-specific venom peptides that serve dual functions in predator defense and colony protection [2] [6]. In natural ecosystems, LL-III acts as a first-line immune effector against microbial invaders that could threaten the bee colony, exhibiting potent activity at micromolar concentrations without disrupting the insect’s own cellular integrity [2] [9]. Proteomic studies of bee venom sacs show LL-III is constitutively expressed alongside enzymatic components like phospholipase A2, suggesting coordinated roles in venom toxicity [6].
Table 1: Key Antimicrobial Peptides in Hymenopteran Venoms
Peptide | Source Species | Length (aa) | Unique Features |
---|---|---|---|
Lasioglossin LL-III | Lasioglossum laticeps | 15 | Broad-spectrum activity, low hemolysis |
Melittin | Apis mellifera | 26 | High hemolysis, membrane disruption |
Apamin | Apis mellifera | 18 | Neurotoxic, K⁺ channel blockade |
Aculeatoxins | Various ants/wasps | 12-20 | Cationic, α-helical |
LL-III belongs to the cationic α-helical AMPs, characterized by a net positive charge (+5 at physiological pH) and an amphipathic structure when bound to membranes [2] [8]. Its primary sequence (Val-Asn-Trp-Lys-Lys-Ile-Leu-Gly-Lys-Ile-Ile-Lys-Val-Val-Lys-NH₂) contains multiple lysine residues (40% of sequence) that facilitate electrostatic interactions with anionic microbial membranes [3] [8]. Biophysical studies using circular dichroism (CD) spectroscopy in membrane-mimetic environments (e.g., trifluoroethanol/sodium dodecyl sulfate solutions) confirm LL-III adopts a curved α-helical conformation with a hydrophobic concave face and hydrophilic convex face [2] [8]. This structural motif places LL-III in the same functional category as other membrane-targeting AMPs like magainins and cecropins, though its compact size (1.9 kDa) enhances tissue penetration compared to larger peptides [2] [5]. The C-terminal amidation enhances its stability and cationic charge, a feature shared with 60% of known insect AMPs [3].
Table 2: Physicochemical Properties of Lasioglossin LL-III
Property | Value | Biological Significance |
---|---|---|
Amino Acid Sequence | VNWKKILGKIIKVVK-NH₂ | Determines amphipathicity |
Molecular Weight | 1,868 Da | Facilitates tissue penetration |
Net Charge (pH 7.4) | +5 | Electrostatic targeting of anionic membranes |
Hydrophobic Residues | 53% (8/15) | Membrane insertion capability |
Secondary Structure | α-helical (membrane-bound) | Pore formation/lipid domain segregation |
LL-III exhibits broad-spectrum activity against clinically relevant Gram-positive bacteria (including methicillin-resistant Staphylococcus aureus), Gram-negative pathogens (Pseudomonas aeruginosa, Escherichia coli), fungi, and even tumor cells [1] [5] [9]. Its mechanism of action—membrane disruption combined with intracellular targeting—bypasses conventional antibiotic resistance pathways [1] [5]. Crucially, LL-III demonstrates salt-resistant antimicrobial activity, maintaining efficacy in physiological ion concentrations where many AMPs fail [5]. At biologically relevant concentrations (2-10 µM), LL-III suppresses biofilm formation by >80% in Staphylococcus spp. by penetrating extracellular polymeric substances, making it valuable against chronic infections [5] [9]. Unlike conventional antibiotics, LL-III’s rapid membrane targeting and secondary nucleic acid binding provide low resistance induction potential, validated in serial passage experiments showing minimal MIC changes over 20 generations [5] [8]. Its low hemolytic activity (HC₅₀ > 200 µM) further distinguishes it as a promising therapeutic scaffold [1] [2].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3